Cas no 142948-07-0 (8-Benzyloxy-2’-deoxyadenosine)

8-Benzyloxy-2’-deoxyadenosine Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,2'-deoxy-8-(phenylmethoxy)- (9CI)
- 8-BENZYLOXY-2’-DEOXYADENOSINE
- 8-BENZYLOXY-2'-DEOXYADENOSINE
- 8-BENZYLOXY-2/'-DEOXYADENOSINE
- (2R,3S,5R)-5-[6-amino-8-(benzyloxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(6-Amino-8-(benzyloxy)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 142948-07-0
- SCHEMBL23215196
- 8-Benzyloxy-2’-deoxyadenosine
-
- Inchi: InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)
- InChI Key: RMKGWLUSIWDAMW-UHFFFAOYSA-N
- SMILES: C1C=CC(COC2=NC3=C(N=CN=C3N2C2CC(O)C(CO)O2)N)=CC=1
Computed Properties
- Exact Mass: 357.14400
- Monoisotopic Mass: 357.14370410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 129Ų
Experimental Properties
- PSA: 128.54000
- LogP: 1.20940
8-Benzyloxy-2’-deoxyadenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B208605-5mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 5mg |
$ 64.00 | 2023-04-19 | ||
TRC | B208605-250mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 250mg |
$ 1481.00 | 2023-04-19 | ||
TRC | B208605-10mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 10mg |
$ 104.00 | 2023-04-19 | ||
TRC | B208605-50mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 50mg |
$ 374.00 | 2023-04-19 | ||
TRC | B208605-100mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 100mg |
$ 666.00 | 2023-04-19 | ||
TRC | B208605-25mg |
8-Benzyloxy-2’-deoxyadenosine |
142948-07-0 | 25mg |
$ 219.00 | 2023-04-19 |
8-Benzyloxy-2’-deoxyadenosine Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
4. Book reviews
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
Additional information on 8-Benzyloxy-2’-deoxyadenosine
Professional Introduction to 8-Benzyloxy-2’-deoxyadenosine (CAS No. 142948-07-0)
8-Benzyloxy-2’-deoxyadenosine, a compound with the chemical identifier CAS No. 142948-07-0, is a derivative of adenosine that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nucleoside analogs, which are widely studied for their potential therapeutic applications due to their ability to mimic natural nucleosides and interfere with various biological pathways. The introduction of a benzyloxy group at the 8-position of the adenosine molecule enhances its stability and bioavailability, making it a promising candidate for further investigation.
The structure of 8-benzyloxy-2’-deoxyadenosine consists of a ribose sugar backbone modified at the 2’-hydroxyl position with a deoxy group, replacing the hydroxyl group typically found in adenosine. This modification is crucial as it prevents hydrolysis, thereby increasing the compound's shelf life and reducing degradation during storage and transportation. Additionally, the benzyloxy substitution at the 8-position contributes to the molecule's solubility in organic solvents, facilitating its use in various experimental settings.
In recent years, there has been growing interest in nucleoside analogs as therapeutic agents due to their broad spectrum of biological activities. 8-Benzyloxy-2’-deoxyadenosine has been explored for its potential role in inhibiting enzymes such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). These enzymes are critical in regulating the levels of adenosine and other purine nucleotides within cells, making them key targets for treating conditions such as immune disorders, cancer, and neurodegenerative diseases.
Recent studies have highlighted the compound's efficacy in preclinical models. For instance, research has demonstrated that 8-benzyloxy-2’-deoxyadenosine can effectively modulate immune responses by inhibiting ADA, leading to increased levels of adenosine. This modulation has been particularly promising in treating autoimmune diseases where excessive immune activity is a hallmark. Furthermore, preliminary findings suggest that this compound may have neuroprotective properties, making it a potential candidate for therapies targeting neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 8-benzyloxy-2’-deoxyadenosine involves a series of well-established organic chemistry techniques, including protection-deprotection strategies to handle the reactive hydroxyl groups on the ribose sugar. The benzyloxy group is typically introduced via nucleophilic substitution reactions, where benzyl bromide or benzyl chloride reacts with a hydroxylated intermediate under controlled conditions. The use of protecting groups such as silyl ethers or acetyl groups ensures that other reactive sites on the molecule remain intact during synthesis.
One of the key advantages of using 8-benzyloxy-2’-deoxyadenosine in research is its high purity and stability. These characteristics are essential for ensuring consistent results across different experiments and for minimizing off-target effects. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques to confirm the identity and purity of the compound before it is used in biological assays.
The pharmacokinetic properties of 8-benzyloxy-2’-deoxyadenosine have also been extensively studied. Research indicates that this compound exhibits good oral bioavailability, allowing for convenient administration routes in clinical settings. Additionally, its metabolic stability suggests that it can be administered repeatedly without significant accumulation or toxicity. These properties make it an attractive candidate for further development into a therapeutic drug.
In conclusion, 8-benzyloxy-2’-deoxyadenosine (CAS No. 142948-07-0) is a promising nucleoside analog with significant potential in pharmaceutical applications. Its structural modifications enhance its stability and bioavailability, making it suitable for treating various diseases. Recent research highlights its efficacy in modulating immune responses and protecting against neurodegenerative conditions. With ongoing studies exploring its pharmacokinetic properties and therapeutic potential, this compound represents a valuable asset in the quest for novel treatments.
142948-07-0 (8-Benzyloxy-2’-deoxyadenosine) Related Products
- 1010904-66-1(6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline)
- 2228537-73-1(tert-butyl N-2-(azetidin-3-yloxy)-4-methoxyphenylcarbamate)
- 1896171-82-6(6-N-(propan-2-yl)acetamidopyridine-3-carboxylic acid)
- 823828-18-8(4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid)
- 1093063-61-6(methyl(S)-3-(methylthio)pyrrolidine-3-carboxylate)
- 1519830-56-8(2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid)
- 617-35-6(Ethyl pyruvate)
- 1268810-16-7(tert-butyl N-(1-ethynylcyclobutyl)carbamate)
- 1105239-75-5(N-(2,4-dimethoxyphenyl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 1806812-18-9(2-Amino-4-(difluoromethyl)-3-methoxypyridine-6-carboxylic acid)




